

Technical Guide: 4-(2,6-Dichloropyrimidin-4-yl)morpholine

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Compound of Interest

Compound Name: 4-(2,6-Dichloropyrimidin-4-yl)morpholine

Cat. No.: B117384

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CAS Number: 52127-83-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,6-Dichloropyrimidin-4-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.^[1] Its structural framework, featuring a dichloropyrimidine ring linked to a morpholine moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.^[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.^{[3][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **4-(2,6-Dichloropyrimidin-4-yl)morpholine** is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	52127-83-0	[5]
Molecular Formula	C ₈ H ₉ Cl ₂ N ₃ O	[5]
Molecular Weight	234.08 g/mol	[5]
Appearance	White to light yellow powder/crystal	
Melting Point	125 °C	[6][7]
Boiling Point (Predicted)	396.1 ± 42.0 °C	[6]
Density (Predicted)	1.435 ± 0.06 g/cm ³	[6]
Solubility	Dichloromethane, Ethyl Acetate	[6][7]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[6][7]

Synthesis

The synthesis of **4-(2,6-Dichloropyrimidin-4-yl)morpholine** can be achieved through the nucleophilic substitution of a chlorine atom on a trichloropyrimidine precursor with morpholine. A documented method involves the reaction of 2,4,6-trichloropyrimidine with morpholine. It is important to note that this reaction can yield a mixture of regioisomers, with the desired 4-substituted product being the minor isomer in the cited protocol.[8]

Experimental Protocol: Synthesis of 4-(2,6-Dichloropyrimidin-4-yl)morpholine (as a minor product)

This protocol describes the synthesis of the regioisomeric mixture containing **4-(2,6-Dichloropyrimidin-4-yl)morpholine**.[8]

Materials:

- 2,4,6-Trichloropyrimidine

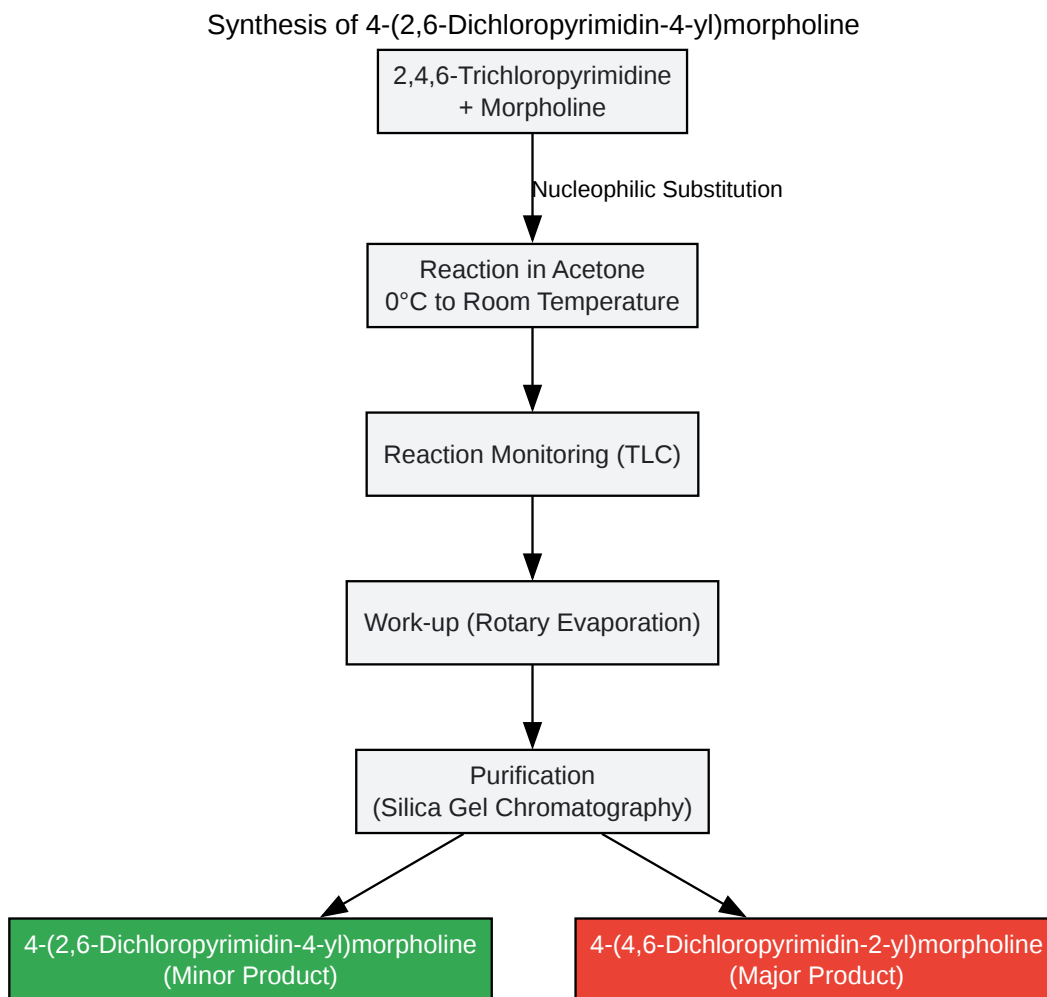
- Morpholine
- Acetone
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Procedure:

- Combine 2,4,6-trichloropyrimidine (1.0 eq) with acetone in a reaction flask and cool the mixture to 0 °C.
- Slowly add morpholine (1.05 eq) to the cooled mixture at 0 °C.
- Stir the reaction mixture at 0 °C for 15 minutes.
- Allow the reaction to warm to room temperature and continue stirring for another 15 minutes.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes solution as the eluent.
- Upon completion, concentrate the reaction mixture using a rotary evaporator.
- Further dry the crude product under high vacuum.
- Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. This will separate the major regioisomer (4-(4,6-Dichloropyrimidin-2-yl)morpholine) from the minor regioisomer (**4-(2,6-Dichloropyrimidin-4-yl)morpholine**).^[8]

Note: For a higher yield of the target compound, regioselective synthesis strategies should be explored. This may involve the use of protecting groups or alternative pyrimidine precursors to direct the nucleophilic attack to the C4 position.^{[9][10]}

Synthesis Workflow



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Caption: Synthetic route to **4-(2,6-Dichloropyrimidin-4-yl)morpholine**.

Biological Activity and Mechanism of Action

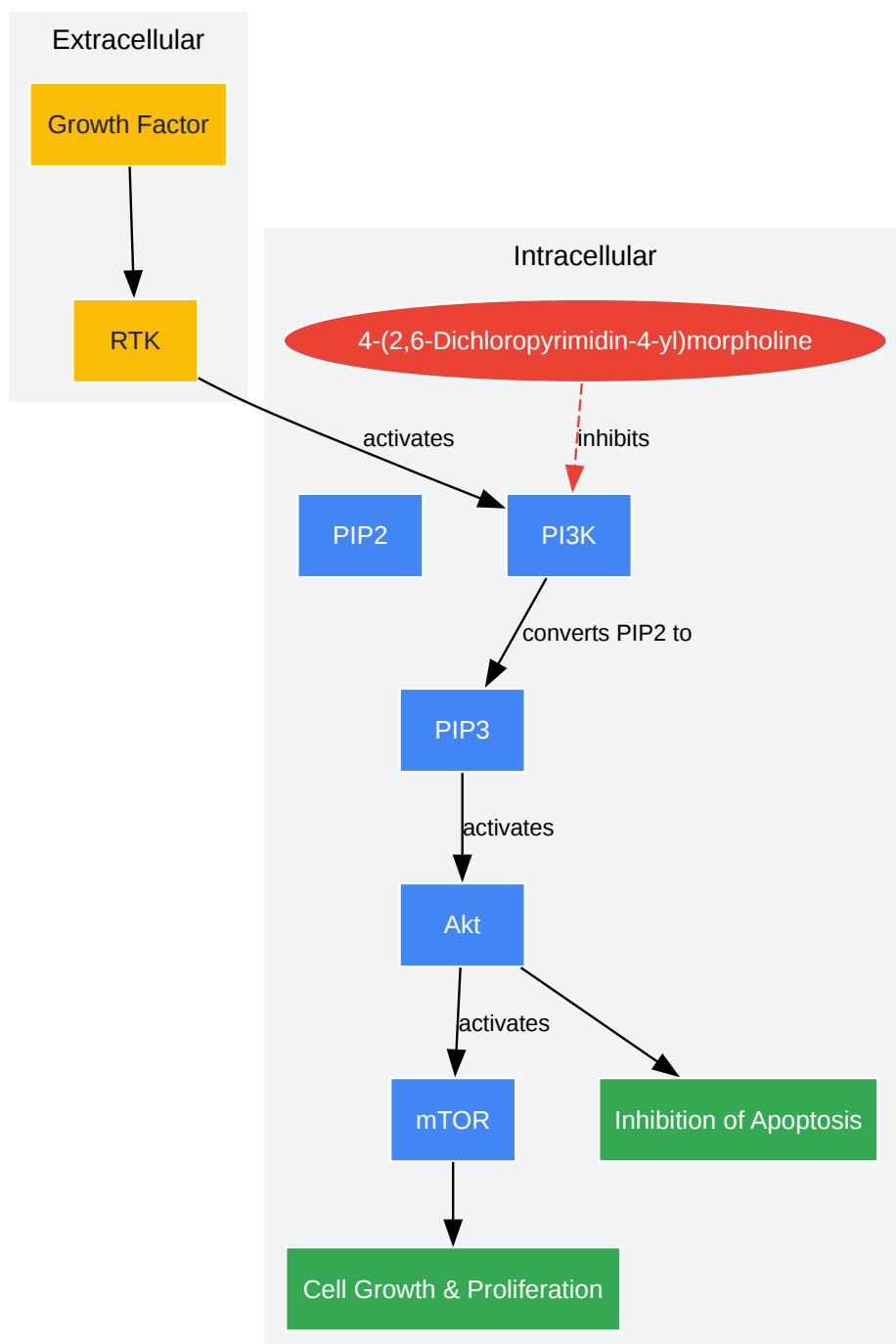
The morpholine-pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[2] This

pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Therefore, **4-(2,6-Dichloropyrimidin-4-yl)morpholine** is a compound of interest for its potential anticancer properties.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis, cell growth, and proliferation.[3]

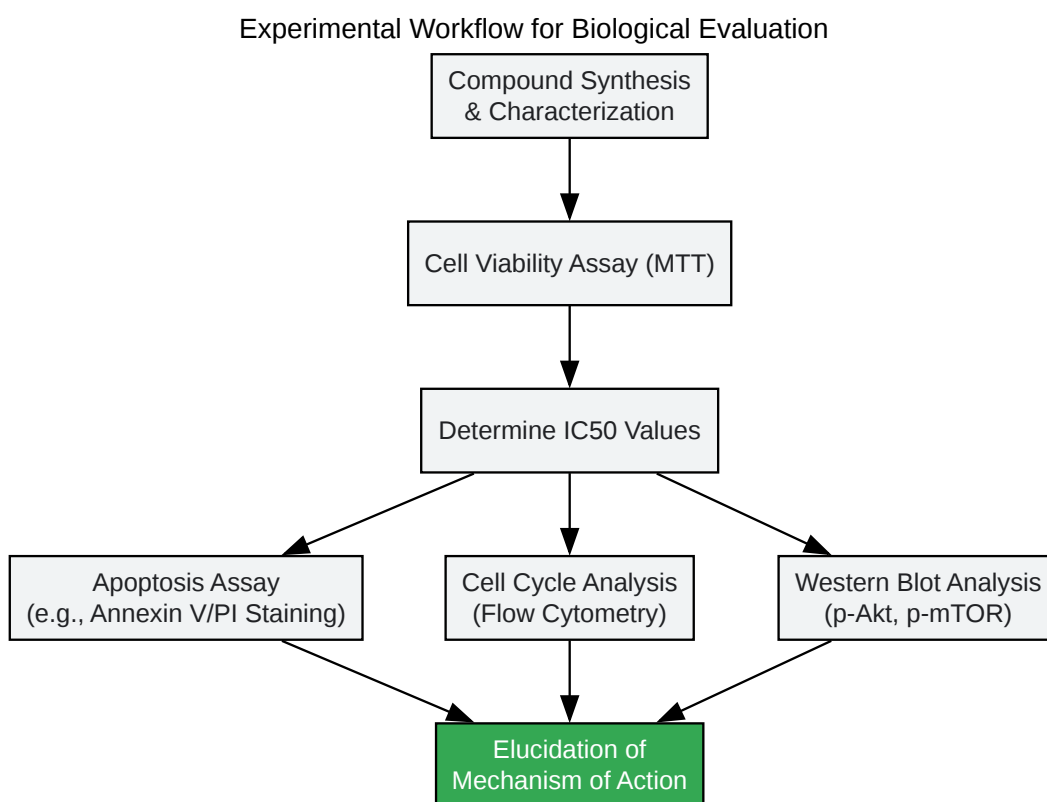
PI3K/Akt/mTOR Signaling Pathway

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Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.

Proposed Experimental Workflow for Biological Evaluation

To assess the anticancer potential of **4-(2,6-Dichloropyrimidin-4-yl)morpholine**, a series of in vitro assays can be performed.



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